Armillarisin A

Description

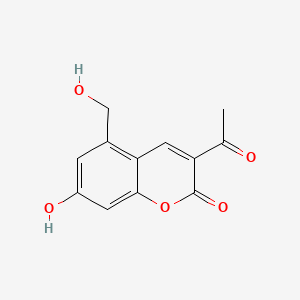

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWWNMZVZWQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201953 | |

| Record name | Armillarisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53696-74-5 | |

| Record name | Armillarisin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53696-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Armillarisin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armillarisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARMILLARISIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5864MH5CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Armillarisin A: A Technical Guide to its Discovery, Natural Source, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armillarisin A, a naturally occurring coumarin derivative, has garnered significant scientific interest for its diverse pharmacological properties. Isolated from the mycelium of the fungus Armillaria mellea, this compound has demonstrated promising anti-inflammatory, hepatoprotective, and anticancer activities. Mechanistic studies have revealed its ability to modulate key cellular signaling pathways, including NF-κB and MAPK, which are critically involved in the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, and a detailed examination of its biological activities, supported by available quantitative data and experimental methodologies.

Discovery and Natural Source

This compound was first identified as a chemical constituent of the fungus Armillaria mellea (Vahl) P. Kumm., a species of honey fungus known in traditional medicine. The compound is primarily isolated from the artificially cultured mycelium of this fungus.

General Isolation Protocol

Experimental Workflow: Isolation of this compound

Caption: General workflow for the isolation of this compound.

Based on literature reports for the isolation of similar compounds from Armillaria mellea, the dried and powdered mycelia are subjected to continuous reflux extraction with a nonpolar solvent like petroleum ether[1]. The resulting crude extract is then concentrated and purified using silica gel column chromatography, with elution by a solvent gradient to separate the different chemical constituents.

Chemical Properties

This compound is a coumarin derivative with the following chemical properties:

| Property | Value |

| Chemical Formula | C₁₂H₁₀O₅ |

| Molecular Weight | 234.20 g/mol |

| IUPAC Name | 3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one |

| CAS Number | 53696-74-5 |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory, hepatoprotective, and anticancer effects being the most studied. These activities are primarily attributed to its ability to modulate key inflammatory and cell signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, largely through the inhibition of the NF-κB signaling pathway.

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as TNF-α, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Signaling Pathway: this compound Inhibition of NF-κB

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.

A clinical study investigating the efficacy of this compound in patients with ulcerative colitis (UC) provides quantitative evidence of its anti-inflammatory effects.

| Parameter | This compound Treatment Group (Group I) | This compound + Dexamethasone (Group II) | Dexamethasone Control (Group III) |

| Dosage | 10 mg this compound in 100 ml saline enema | 10 mg this compound + 5 mg dexamethasone in 100 ml saline enema | 5 mg dexamethasone in 100 ml saline enema |

| Treatment Duration | 4 weeks | 4 weeks | 4 weeks |

| Total Effective Rate | 90.0% | 95.0% | 70.0% |

| Effect on IL-4 | Significantly higher than control | Significantly higher than control | - |

| Effect on IL-1β | Significantly lower than before treatment | Significantly lower than before treatment | - |

| [Source: A study on the therapeutic effect of this compound on patients with ulcerative colitis. Please note that specific concentration changes for cytokines were not provided in the source.] |

Experimental Protocol: Evaluation of this compound in Ulcerative Colitis

A study involving 60 UC patients randomly divided into three groups was conducted. Group I received a 10 mg this compound enema, Group II received a combination of 10 mg this compound and 5 mg dexamethasone, and Group III received a 5 mg dexamethasone enema. The treatment was administered nightly for 4 weeks. Efficacy was evaluated based on clinical symptoms and colonoscopy results. Serum levels of IL-1β and IL-4 were measured using an ELISA kit before and after treatment.

Anticancer Activity

This compound has been reported to possess anticancer properties, primarily through the modulation of the MAPK signaling pathway, leading to the induction of apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. This compound has been found to inhibit the phosphorylation of key proteins in the MAPK cascade, leading to decreased cell proliferation and increased apoptosis.

Signaling Pathway: this compound and the MAPK Cascade

Caption: this compound inhibits MAPK signaling, reducing proliferation and promoting apoptosis.

While the anticancer potential of this compound has been reported, specific IC50 values against common cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) are not consistently available in the reviewed literature. Further research is required to quantify its cytotoxic potency.

Experimental Protocol: Western Blot for MAPK Pathway

A general protocol to assess the effect of this compound on the MAPK pathway would involve:

-

Cell Culture and Treatment: Culture cancer cells (e.g., HepG2) to 70-80% confluency. Treat cells with varying concentrations of this compound for a specified time. Include a positive control (e.g., a known MAPK activator) and a vehicle control.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Hepatoprotective Activity

This compound has been noted for its potential to protect the liver from damage induced by toxins.

The CCl₄-induced liver injury model in rodents is a standard method for evaluating hepatoprotective agents. CCl₄ is metabolized in the liver to form free radicals, leading to oxidative stress, lipid peroxidation, and hepatocellular damage, which is reflected by an increase in serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).

Experimental Protocol: CCl₄-Induced Hepatotoxicity Assay

A general protocol would involve:

-

Animal Model: Use male Wistar rats or a similar model.

-

Dosing: Administer this compound orally at different doses for a set period (e.g., 7 days).

-

Induction of Hepatotoxicity: On the final day of treatment, induce liver damage by intraperitoneal injection of CCl₄ (typically mixed with a vehicle like olive oil).

-

Sample Collection: After a specified time (e.g., 24 hours) post-CCl₄ injection, collect blood samples for biochemical analysis and liver tissue for histopathological examination.

-

Biochemical Analysis: Measure serum levels of AST, ALT, alkaline phosphatase (ALP), and bilirubin.

-

Histopathology: Prepare liver tissue sections and stain with hematoxylin and eosin (H&E) to assess the degree of necrosis, inflammation, and steatosis.

Conclusion

This compound, a natural product from Armillaria mellea, presents a compelling profile as a potential therapeutic agent. Its well-documented anti-inflammatory effects, demonstrated in preclinical models and a clinical study on ulcerative colitis, are primarily mediated through the inhibition of the NF-κB pathway. Furthermore, its ability to modulate the MAPK signaling pathway suggests potential applications in oncology. While its hepatoprotective properties are also recognized, further quantitative studies are necessary to fully elucidate its efficacy and dose-response relationships in various disease models. The development of more detailed and standardized experimental protocols for its isolation and biological evaluation will be crucial for advancing the research and potential clinical application of this promising natural compound.

References

The Structure-Activity Relationship of Armillarisin A: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Natural Coumarin

Armillarisin A, a natural coumarin first isolated from the fungus Armillaria mellea, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its core chemical scaffold and the impact of structural modifications on its biological effects. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data to inform future drug discovery and optimization efforts.

Core Structure and Known Biological Activities

This compound, chemically known as 3-acetyl-7-hydroxy-5-(hydroxymethyl)coumarin, possesses a coumarin nucleus which is a privileged scaffold in medicinal chemistry.[1] The compound has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects.[2] Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

Structure-Activity Relationship Insights from this compound and Related Coumarins

While comprehensive SAR studies on a wide array of direct this compound analogs are not extensively documented in publicly available literature, analysis of structurally related coumarin derivatives provides valuable insights into the pharmacophore. The key structural features of this compound include the 3-acetyl group, the 7-hydroxyl group, and the 5-hydroxymethyl group attached to the coumarin core. Modifications at these positions, as well as on the coumarin ring itself, can significantly influence biological activity.

Anticancer Activity

The coumarin scaffold is a common feature in many anticancer agents. Studies on various coumarin derivatives indicate that substitutions on the coumarin ring system can modulate their cytotoxic and antiproliferative activities. For instance, the introduction of different aryl groups at the 3-position and modifications at the 4-position of the coumarin ring have been shown to influence anticancer potency.

Table 1: Cytotoxic Activity of Selected Coumarin Derivatives

| Compound | Structure | Cell Line | IC50 (µM) | Reference |

| Compound 1 | 3-aryl-4-anilino-2H-chromen-2-one analog | MCF-7 | 7.06 | [3] |

| Compound 2 | Novobiocin analogue | MCF-7 | 0.36 | [3] |

| Compound 3 | Coumarin-based hydroxamate | MCF-7 | 1.84 | [3] |

| Compound 4a | Dihydroartemisinin-coumarin hybrid | T47D | 102.05 | [4] |

| Compound 4b | Dihydroartemisinin-coumarin hybrid | MCF-7 | 23.12 | [4] |

Note: These compounds are not direct analogs of this compound but provide SAR insights for the broader coumarin class.

The data suggests that the nature and position of substituents on the coumarin and associated phenyl rings play a crucial role in determining the anticancer efficacy.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[5] SAR studies on coumarin derivatives highlight the importance of specific substitutions for anti-inflammatory action. For example, the presence of hydroxyl and methoxy groups can influence the inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Table 2: Anti-inflammatory Activity of Selected Coumarin Derivatives

| Compound | Activity | Assay | IC50 (µM) | Reference |

| Coumarin-chalcone hybrid 5e | AChE Inhibition | Ellman method | 0.15 | [6] |

| Coumarin Schiff base 6 | Protein denaturation inhibition | In vitro | > Ibuprofen | [7] |

| Coumarin Schiff base 7 | Protein denaturation inhibition | In vitro | > Ibuprofen | [7] |

Note: The presented data, while not on direct this compound analogs, illustrates the potential for modifying the coumarin scaffold to achieve potent anti-inflammatory effects.

Hepatoprotective Activity

The hepatoprotective effects of this compound are linked to its antioxidant properties and its ability to mitigate cellular stress.[2] Studies on other coumarin derivatives have shown that the presence of hydroxyl groups, such as in esculetin (6,7-dihydroxycoumarin), contributes significantly to their ability to protect liver cells from damage induced by toxins like carbon tetrachloride (CCl4). This is achieved by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Key Signaling Pathways Modulated by this compound

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory and immune responses. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2]

Figure 1. This compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, which includes ERK, JNK, and p38 MAPK, is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been found to inhibit the phosphorylation of key components of this pathway, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[2]

Figure 2. This compound inhibits the MAPK signaling pathway.

Experimental Protocols

General Synthesis of Coumarin Derivatives

A common method for synthesizing coumarin derivatives is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For 3-substituted coumarins, the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound is often employed.

Figure 3. General workflow for Pechmann condensation.

Detailed Protocol for Knoevenagel Condensation (Example for 3-acetylcoumarin):

-

Dissolve salicylaldehyde and ethyl acetoacetate in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base, such as piperidine.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of compounds on cell viability.

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Protocol:

-

Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

-

After transfection, seed the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compounds for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect the phosphorylation status of MAPK proteins.

Protocol:

-

Treat cells with the test compounds for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS) to activate the MAPK pathway.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as antibodies for the total forms of these proteins.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of novel therapeutics. The available data on related coumarin derivatives suggest that strategic modifications of the 3-acetyl, 7-hydroxyl, and 5-hydroxymethyl groups, as well as the coumarin core, can lead to analogs with enhanced potency and selectivity for various biological targets. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish a more definitive and quantitative structure-activity relationship. Such studies, guided by the mechanistic understanding of its action on the NF-κB and MAPK pathways, will be instrumental in unlocking the full therapeutic potential of this versatile natural product.

References

- 1. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Phytochemical Analysis of Armillaria mellea for Armillarisin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillaria mellea, commonly known as the honey mushroom, is a species of basidiomycete fungus that is both edible and has a long history in traditional medicine.[1] Modern phytochemical research has identified a diverse array of bioactive compounds within this fungus, including sesquiterpene aryl esters, non-hallucinogenic indole compounds, and polysaccharides.[2] Among the notable compounds isolated from Armillaria mellea is Armillarisin A, a coumarin derivative that has garnered significant scientific interest for its potential therapeutic properties.

This technical guide provides a comprehensive overview of the phytochemical analysis of Armillaria mellea with a specific focus on the extraction, purification, and quantification of this compound. Furthermore, it delves into the molecular mechanisms of action of this compound, providing detailed experimental protocols and data to support further research and development.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

The concentration of this compound and other bioactive compounds in Armillaria mellea can vary depending on the strain, growth conditions, and the part of the fungus being analyzed (fruiting body vs. mycelium). The following tables summarize quantitative data from various studies.

| Extraction Method | Solvent | Part of Fungus | Compound Class | Yield/Content | Reference |

| Ultrasonic-assisted extraction | Petroleum ether | Liquid culture mycelium | Melleolides | 0.74 mg/g | [3] |

| Reflux extraction | Petroleum ether | Dried powdered mycelia | Crude oil extract | 4.65% (w/w) | [4] |

| Ultrasonic disruption extraction | Water | Wild Armillaria mellea | Crude polysaccharides | 19.5% | [5] |

| Joint ultrasonic and enzyme-assisted extraction | Water | Armillaria mellea | Polysaccharides | 6.32 ± 0.14% | [6] |

| Analytical Method | Matrix | Analyte | Concentration Range | Limit of Quantitation (LOQ) | Reference |

| LC-MS/MS | Human Plasma | This compound | 0.15-50 ng/mL | 0.15 ng/mL | Not explicitly stated in snippets |

| HPLC-UV | Drimia maritima | Proscillaridin A | Not specified | 1.8 µg/mL |

Experimental Protocols

Extraction and Isolation of this compound

This protocol is based on methods developed for the extraction of sesquiterpenoid aromatic esters from Armillaria mellea mycelia.

Objective: To extract and isolate this compound from dried Armillaria mellea mycelium.

Materials:

-

Dried and powdered mycelia of Armillaria mellea

-

Petroleum ether

-

Silica gel (for column chromatography)

-

Solvent system for column chromatography (e.g., a gradient of petroleum ether and ethyl acetate)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Silica Gel Column Chromatography:

-

The crude extract is mixed with a small amount of silica gel to create a dry slurry.

-

A chromatography column is packed with silica gel in petroleum ether.

-

The crude extract slurry is loaded onto the top of the column.

-

The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions containing the pure compound are combined and the solvent is evaporated to yield purified this compound.

-

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)-UV

This protocol is a generalized method that can be optimized for the quantification of this compound in Armillaria mellea extracts.

Objective: To quantify the concentration of this compound in an extract of Armillaria mellea.

Materials:

-

Armillaria mellea extract containing this compound

-

This compound standard of known purity

-

HPLC grade methanol

-

HPLC grade water

-

HPLC system with a UV detector

-

A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve a known weight of the Armillaria mellea extract in methanol to a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of methanol and water. An example gradient could be starting with 50:50 (methanol:water) and increasing to 80:20 over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: this compound is a coumarin derivative, and a suitable wavelength for detection would likely be around 300-340 nm. This should be optimized by running a UV scan of a standard solution.

-

Injection Volume: 20 µL

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Mandatory Visualization

Experimental Workflow for Phytochemical Analysis of this compound

Caption: Workflow for the extraction, analysis, and structural elucidation of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-inflammatory and potential anti-cancer activities, through the modulation of key signaling pathways.[2]

1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and immune responses.[2] this compound inhibits this pathway by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[2] This action blocks the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2]

Caption: this compound inhibits the NF-κB signaling pathway.

2. Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular processes like proliferation, differentiation, and apoptosis.[2] this compound has been found to inhibit the phosphorylation of key components of this pathway, leading to decreased cell proliferation and the induction of apoptosis.[2]

Caption: this compound modulates the MAPK signaling pathway.

References

- 1. Post-translational Modifications of IκBα: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

In Vitro Anti-inflammatory Effects of Armillarisin A: A Technical Guide

Introduction

Armillarisin A, a natural compound isolated from the mushroom Armillaria mellea, has garnered scientific interest for its diverse pharmacological activities, including hepatoprotective and anti-cancer properties.[1] Emerging evidence suggests that this compound also possesses significant anti-inflammatory effects, primarily through the modulation of key cellular signaling pathways. This technical guide provides an in-depth overview of the known anti-inflammatory mechanisms of this compound, detailed protocols for relevant in vitro assays, and visual representations of the implicated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Core Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial regulators of the inflammatory response.[1]

Modulation of the NF-κB Pathway

The NF-κB signaling cascade is a central pathway in initiating and propagating the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators.[1]

This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα. By stabilizing the IκBα protein, this compound effectively blocks the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[1]

Modulation of the MAPK Pathway

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical signaling cascade involved in inflammation.[1] Activation of these kinases by inflammatory stimuli leads to the downstream activation of transcription factors that regulate the expression of various inflammatory genes. This compound has been found to influence the MAPK signaling pathway, contributing to its anti-inflammatory effects.[1]

Quantitative Data Summary

As previously noted, specific quantitative data on the in vitro anti-inflammatory effects of this compound are limited in the available literature. The following tables provide a template for how such data would be presented. For illustrative purposes, some data from studies on the crude extract of Armillariella mellea (from which this compound is derived) are included, but it is crucial to recognize that these results are not specific to purified this compound.

Table 1: Effect of Armillariella mellea Ethanol Extract on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-stimulated THP-1 Cells

| Concentration (µg/mL) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

| 10 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |

| 100 | Significant inhibition | Significant inhibition |

Data adapted from a study on the ethanol extract of Armillariella mellea, not purified this compound.

Table 2: Effect of Armillariella mellea Ethanol Extract on iNOS and COX-2 Protein Expression in LPS-stimulated THP-1 Cells

| Concentration (µg/mL) | iNOS Expression | COX-2 Expression |

| 100 | Significantly blocked | Significantly blocked |

Data adapted from a study on the ethanol extract of Armillariella mellea, not purified this compound.

Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays used to assess anti-inflammatory activity. These protocols should be optimized for specific laboratory conditions and reagents.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

-

Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density determined by the specific assay. Allow the cells to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulating with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired incubation time.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 560 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the culture supernatants and centrifuge to remove any cellular debris.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

-

Briefly, coat a 96-well plate with a capture antibody overnight.

-

Block the plate and then add the cell culture supernatants and standards.

-

Add a detection antibody, followed by a streptavidin-HRP conjugate.

-

Add a substrate solution to develop the color and stop the reaction.

-

Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathways

Western blotting is used to determine the protein expression levels of key components of the NF-κB and MAPK signaling pathways.

-

Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to observe changes in protein phosphorylation.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38, as well as iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Signaling Pathways

References

Armillarisin A: A Technical Overview of its Hepatoprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Armillarisin A, a natural compound, has demonstrated significant potential as a hepatoprotective agent. Its therapeutic effects are attributed to a multi-faceted mechanism of action that includes potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1] this compound has been shown to protect liver cells from damage induced by various toxins, such as carbon tetrachloride and acetaminophen.[1] The primary molecular mechanisms involve the modulation of key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] By inhibiting pro-inflammatory and pro-apoptotic signals and enhancing the cellular antioxidant defense systems, this compound helps maintain liver function and prevent injury.[1]

Core Hepatoprotective Mechanisms

The liver-protective effects of this compound are primarily linked to three interconnected biological activities:

-

Antioxidant Effects: this compound enhances the body's natural antioxidant defenses, which helps to neutralize harmful reactive oxygen species (ROS) that can lead to cellular damage in the liver.[1]

-

Anti-inflammatory Action: The compound inhibits key inflammatory pathways, such as the NF-κB pathway, reducing the production of pro-inflammatory cytokines and mediators that contribute to liver inflammation and damage.[1]

-

Anti-apoptotic Regulation: this compound modulates the expression of proteins involved in programmed cell death. It has been shown to upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins like Bax, thereby preventing premature liver cell death.[1]

Quantitative Data on Hepatoprotective Effects

Due to the lack of specific quantitative data for this compound in the available literature, the following tables are presented as illustrative examples based on data from studies of other hepatoprotective compounds, such as Silymarin, to demonstrate the expected format for such data.

Table 1: Illustrative In Vivo Efficacy of a Hepatoprotective Agent in a CCl₄-Induced Liver Injury Model in Rats

| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Liver SOD (U/g tissue) | Liver GSH-Px (U/mg protein) |

| Control | - | 25.5 ± 3.1 | 85.2 ± 7.9 | 125.4 ± 10.2 | 8.5 ± 0.7 |

| CCl₄ Control | - | 280.4 ± 25.6 | 450.7 ± 38.4 | 60.2 ± 5.8 | 3.1 ± 0.4 |

| Hepatoprotective Agent | 50 | 150.1 ± 14.3 | 280.5 ± 22.1 | 85.7 ± 7.9 | 5.4 ± 0.6 |

| Hepatoprotective Agent | 100 | 90.6 ± 9.2 | 180.3 ± 17.5 | 105.3 ± 9.8 | 7.1 ± 0.8 |

| Silymarin (Positive Control) | 100 | 85.3 ± 8.7 | 175.8 ± 16.9 | 110.1 ± 10.5 | 7.5 ± 0.9 |

Data are presented as mean ± standard deviation. Data is illustrative.

Table 2: Illustrative In Vitro Cytotoxicity in HepG2 Cells (MTT Assay)

| Compound | Incubation Time (h) | IC₅₀ (µg/mL) |

| Hepatoprotective Agent | 24 | > 200 |

| Hepatoprotective Agent | 48 | 150.5 ± 12.3 |

| Hepatoprotective Agent | 72 | 95.8 ± 8.9 |

| Doxorubicin (Positive Control) | 48 | 1.2 ± 0.1 |

IC₅₀ represents the concentration required to inhibit 50% of cell growth. Data is illustrative.[2][3][4]

Key Signaling Pathways

The hepatoprotective effects of this compound are mediated through the modulation of complex signaling networks. The following diagrams illustrate the key pathways involved.

References

Early-Stage Research on Armillarisin A Derivatives: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Landscape of Armillarisin A Analogs

This compound, a natural compound isolated from the mushroom Armillaria mellea, has garnered significant scientific interest for its diverse pharmacological activities.[1] As a coumarin-based scaffold, it serves as a promising starting point for the development of novel therapeutics.[2][3] This technical guide provides a comprehensive overview of the early-stage research on this compound and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Core Biological Activities of the Parent Compound: this compound

This compound has demonstrated a wide range of therapeutic potential, primarily in the realms of liver disease, cancer, and inflammatory conditions.[1][4] Its multifaceted mechanism of action involves the modulation of key cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

A primary mechanism of this compound is its ability to modulate inflammatory responses. It has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of inflammation and immune responses.[1][4] By preventing the degradation of IκBα, an inhibitor of NF-κB, this compound blocks the translocation of NF-κB to the nucleus, leading to a reduction in the expression of pro-inflammatory cytokines.[1]

In a study on ulcerative colitis (UC), this compound demonstrated significant therapeutic effects. It was found to increase the level of the anti-inflammatory cytokine IL-4 and decrease the pro-inflammatory cytokine IL-1β.[5][6]

Hepatoprotective Properties

This compound exhibits protective effects on liver cells against damage induced by various toxins.[1] These hepatoprotective effects are attributed to its capacity to enhance antioxidant defenses and reduce oxidative stress.[1][4]

Anti-cancer Activity

In the context of oncology, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1] This is achieved through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] Furthermore, it activates caspases, which are key enzymes in the apoptotic pathway.[1] The compound also influences the MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in cell proliferation, leading to decreased cell growth.[1]

Quantitative Data on the Efficacy of this compound

While extensive quantitative data on this compound derivatives is still emerging, a clinical study on ulcerative colitis provides specific efficacy rates for the parent compound.

| Treatment Group | Total Effective Rate | Reference |

| This compound alone | 90.0% | [5] |

| This compound with hormone therapy | 95.0% | [5] |

| Hormone therapy alone (Control) | 70.0% | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of specific this compound derivatives are not yet widely published in the public domain. However, a general understanding of the methodologies can be gleaned from studies on this compound and other coumarin derivatives.

Ulcerative Colitis Clinical Study Protocol

A study investigating the therapeutic effect of this compound on ulcerative colitis patients employed the following protocol:

-

Patient Cohort: Sixty UC patients were randomly divided into three groups of 20.[5][6]

-

Treatment Groups: [6]

-

Group I (this compound): Received an enema of 10 mg this compound in 100 ml saline.

-

Group II (Combination Therapy): Received an enema of 10 mg this compound and 5 mg dexamethasone in 100 ml saline.

-

Group III (Control): Received an enema of 5 mg dexamethasone in 100 ml saline.

-

-

Endpoints: Therapeutic efficacy and serum levels of IL-4 and IL-1β were measured.[5][6]

Signaling Pathways and Logical Relationships

The known mechanisms of this compound provide a foundational understanding for the development and investigation of its derivatives. The following diagrams illustrate the key signaling pathways influenced by this compound.

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Caption: Induction of Apoptosis by this compound.

Future Directions and Conclusion

Early-stage research on this compound has laid a strong foundation for its therapeutic potential. The diverse biological activities of the parent compound, particularly its anti-inflammatory, hepatoprotective, and anti-cancer effects, make it an attractive scaffold for medicinal chemistry efforts. While specific data on this compound derivatives remains limited in publicly accessible literature, the broader field of coumarin derivative synthesis is well-established, offering numerous avenues for structural modification and optimization.[7][8][9]

Future research should focus on the rational design and synthesis of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles. In-depth preclinical studies will be crucial to elucidate their mechanisms of action and to identify promising candidates for further development. The insights provided in this guide aim to support and inform these ongoing and future research endeavors in the quest for new and effective therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarin heterocyclic derivatives: chemical synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Armillarisin A: A Comprehensive Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Armillarisin A, a natural compound isolated from the edible mushroom Armillaria mellea, has emerged as a promising therapeutic candidate with a diverse range of pharmacological activities. Preclinical studies have demonstrated its potent anti-inflammatory, hepatoprotective, and anti-cancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacology and toxicology, with a focus on its mechanisms of action, available quantitative data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutics.

Pharmacodynamics: Mechanism of Action

This compound exerts its pleiotropic effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and apoptosis.

Anti-inflammatory Effects via NF-κB and MAPK Signaling Inhibition

A primary mechanism underlying the anti-inflammatory activity of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1]

-

NF-κB Pathway: this compound has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines and chemokines.[1]

-

MAPK Pathway: The compound also inhibits the phosphorylation of key kinases in the MAPK cascade, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1] These kinases are crucial for transducing extracellular signals that lead to inflammatory responses.

Induction of Apoptosis in Cancer Cells

This compound has demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines, including human hepatocellular carcinoma (HCC) cells.[1][2] This pro-apoptotic effect is mediated through:

-

Modulation of Bcl-2 Family Proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1]

-

Caspase Activation: Activation of executioner caspases, which are key enzymes in the apoptotic cascade.[1]

-

Induction of Sub-G1 Phase Arrest: Flow cytometry analysis has shown that this compound treatment leads to an accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis.[2]

Hepatoprotective Effects

This compound has shown significant potential in protecting the liver from damage induced by toxins such as carbon tetrachloride (CCl4) and acetaminophen.[1] Its hepatoprotective effects are attributed to:

-

Antioxidant Activity: Enhancement of the body's natural antioxidant defense systems.[1]

-

Reduction of Oxidative Stress: Mitigation of the damaging effects of reactive oxygen species (ROS).[1]

-

Anti-inflammatory Action: Inhibition of inflammatory responses within the liver tissue.[1]

Pharmacokinetics

Currently, there is limited publicly available data on the pharmacokinetics of this compound itself. However, a study on a derivative, armillarisin succinate ester (ASE), provides some insight into its potential in vivo behavior.

| Parameter | Value | Species | Dose | Route | Reference |

| Armillarisin Succinate Ester | |||||

| Dose | 10 mg/kg | Mouse | Intravenous | [3] |

Note: The table above highlights the lack of specific pharmacokinetic parameters for this compound. The study on its succinate ester derivative indicates that methods for its detection in plasma and tissues have been developed.[3] Further research is needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Toxicology Profile

The toxicological profile of this compound is not yet fully characterized. Available information suggests a generally favorable safety profile at therapeutic doses, but also indicates the potential for adverse effects.

Acute and Subchronic Toxicity

Genotoxicity

There is a lack of specific data on the genotoxicity of this compound from standard assays such as the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus test.[2][5] Such studies are crucial for assessing the mutagenic and clastogenic potential of a drug candidate.

Reported Side Effects and Adverse Events

Clinical observations and preclinical studies have indicated the following potential side effects:

-

Gastrointestinal Disturbances: Nausea, vomiting, and diarrhea have been reported.

-

Allergic Reactions: As with many natural compounds, there is a potential for hypersensitivity reactions.

-

Hepatotoxicity: While generally considered hepatoprotective, there is a theoretical risk of liver toxicity at high doses or with prolonged use.

Clinical Efficacy

A clinical study has investigated the therapeutic effect of this compound in patients with ulcerative colitis (UC).

Table 2: Clinical Efficacy of this compound in Ulcerative Colitis [6][7]

| Treatment Group | N | Dosage and Administration | Duration | Total Effective Rate |

| This compound | 20 | 10 mg in 100 ml saline enema, once daily | 4 weeks | 90.0% |

| This compound + Dexamethasone | 20 | 10 mg this compound and 5 mg dexamethasone in 100 ml saline enema, once daily | 4 weeks | 95.0% |

| Dexamethasone (Control) | 20 | 5 mg dexamethasone in 100 ml saline enema, once daily | 4 weeks | 70.0% |

The study found that this compound, both alone and in combination with dexamethasone, was significantly more effective than dexamethasone alone in treating ulcerative colitis.[6][7] The therapeutic effect was associated with an increase in the anti-inflammatory cytokine IL-4 and a decrease in the pro-inflammatory cytokine IL-1β.[6][7]

Experimental Protocols

Detailed, standardized protocols are essential for the reproducible evaluation of this compound's pharmacological and toxicological properties. The following sections outline general methodologies for key experiments.

Western Blot for NF-κB and MAPK Pathway Proteins

This protocol describes the general steps for assessing the effect of this compound on the phosphorylation of key signaling proteins.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HepG2 cells) and treat with various concentrations of this compound for a specified time, with or without a pro-inflammatory stimulus (e.g., LPS).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol outlines the steps to quantify apoptosis in cancer cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., HepG2) and treat with different concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

In Vivo Hepatoprotective Activity (CCl4-Induced Liver Injury Model)

This protocol describes a common in vivo model to assess the hepatoprotective effects of this compound.

Methodology:

-

Animal Model: Use male Wistar rats or BALB/c mice.

-

Treatment Groups:

-

Control group (vehicle)

-

CCl4 group (vehicle + CCl4)

-

This compound group (this compound + CCl4)

-

Positive control group (e.g., Silymarin + CCl4)

-

-

Dosing Regimen: Administer this compound or vehicle orally for a predefined period (e.g., 7 days).

-

Induction of Liver Injury: On the last day of treatment, administer a single intraperitoneal injection of CCl4 (typically mixed with olive oil).

-

Sample Collection: 24 hours after CCl4 administration, collect blood samples via cardiac puncture and harvest the livers.

-

Biochemical Analysis: Measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of liver damage.

Future Directions and Conclusion

This compound holds considerable promise as a therapeutic agent for a variety of diseases, driven by its potent anti-inflammatory, pro-apoptotic, and hepatoprotective activities. However, to advance its clinical development, several key areas require further investigation:

-

Comprehensive Pharmacokinetic Studies: Detailed ADME studies of this compound are essential to understand its bioavailability, distribution, metabolic fate, and excretion profile.

-

Thorough Toxicological Evaluation: A complete toxicological assessment, including acute, subchronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity studies, is necessary to establish a clear safety profile.

-

Elucidation of Molecular Targets: Further research is needed to identify the precise molecular targets of this compound within the NF-κB and MAPK pathways and to explore other potential mechanisms of action.

-

Well-Designed Clinical Trials: Rigorous, placebo-controlled clinical trials are required to confirm the efficacy and safety of this compound in various disease indications.

References

- 1. Preclinical pharmacokinetic analysis of armillarisin succinate ester in mouse plasma and tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti- and pro-mutagenic effects of silymarin in the Ames bacterial reverse mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Frontiers | 28-Day Oral Chronic Toxicity Study of Arctigenin in Rats [frontiersin.org]

- 6. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of this compound on Serum IL-1β and IL-4 and in Treating Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation of Armillarisin A from Armillaria mellea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armillarisin A, a coumarin derivative isolated from the mycelium of the fungus Armillaria mellea, has garnered significant scientific interest due to its diverse pharmacological activities.[1] This document provides a detailed protocol for the isolation and purification of this compound, synthesized from established methodologies for the extraction of sesquiterpenoid aromatic esters and other secondary metabolites from Armillaria mellea. The protocol is designed to be a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Summary of Key Parameters

The following table summarizes the key quantitative parameters for the isolation of this compound and related compounds from Armillaria mellea, based on published literature. These values can be used as a reference for process optimization.

| Parameter | Value | Source Context |

| Starting Material | ||

| Mycelium to Solvent Ratio (Ethanol Extraction) | 1 : 5.5 (kg:L) | Extraction of 9.0 kg of mycelium with 50 L of 95% ethanol for the isolation of various sesquiterpene aryl esters.[2] |

| Extraction | ||

| Primary Extraction Solvent | 95% Ethanol | A comprehensive extraction of secondary metabolites from a large batch of mycelium.[2] |

| Partitioning Solvent | Ethyl Acetate | Used to partition the ethanol extract to isolate compounds of medium polarity.[2] |

| Chromatography | ||

| Stationary Phase | Silica Gel (200-300 mesh) | Commonly used for the separation of sesquiterpenoid aromatic esters.[2] |

| Mobile Phase (Initial Column) | n-hexane-EtOAc (20:1 → 0:1) | A gradient elution to separate compounds based on polarity.[2] |

| Mobile Phase (Secondary Column) | CHCl3/MeOH (50:1 → 20:1) | Further purification of fractions containing the target compounds.[2] |

Experimental Protocols

This section outlines the detailed methodology for the isolation of this compound from Armillaria mellea mycelium.

Preparation of Armillaria mellea Mycelium

-

Cultivation: Armillaria mellea mycelium can be cultivated in a submerged culture. A suitable medium for mycelial biomass production may contain dextrin as a carbon source and bean cake extract as a nitrogen source, supplemented with corn steep liquor, thiamin, and ethanol.[3] The culture is typically maintained at 25 °C with shaking at 120 rpm for 10-14 days.[4]

-

Harvesting and Drying: The mycelial biomass is harvested by filtration. The collected mycelium should be washed with distilled water to remove any residual medium. The biomass is then freeze-dried or oven-dried at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Powdering: The dried mycelium is ground into a fine powder using a grinder or a mortar and pestle.[5] This increases the surface area for efficient solvent extraction.

Extraction of Crude this compound

-

Solvent Extraction: The powdered Armillaria mellea mycelium (e.g., 9.0 kg) is extracted with 95% ethanol (e.g., 50 L) at room temperature.[2] This process should be repeated three times to ensure exhaustive extraction.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude ethanol extract is suspended in water and then partitioned with an equal volume of ethyl acetate. This partitioning is repeated three times. The ethyl acetate layers, which will contain this compound and other medium-polarity compounds, are combined.

-

Final Concentration: The combined ethyl acetate fraction is concentrated under reduced pressure to yield the crude ethyl acetate extract.

Chromatographic Purification of this compound

-

Initial Silica Gel Column Chromatography:

-

Column Packing: A glass column is packed with silica gel (200-300 mesh) using a slurry method with n-hexane.

-

Sample Loading: The crude ethyl acetate extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a high ratio of n-hexane (e.g., 20:1 n-hexane:EtOAc) and gradually increasing the polarity to 100% ethyl acetate (0:1 n-hexane:EtOAc).[2]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Secondary Purification:

-

Fractions from the initial column that show the presence of this compound (identified by comparison with a standard or by analytical methods like HPLC) are combined and concentrated.

-

The combined fractions are subjected to further purification on a Sephadex LH-20 column with methanol as the eluent or on another silica gel column using a different solvent system, such as chloroform-methanol (e.g., gradient of 50:1 to 20:1).[2]

-

The purity of the isolated this compound can be confirmed by High-Performance Liquid Chromatography (HPLC) and its structure elucidated by spectroscopic methods (MS, NMR).

-

Visualizations

Experimental Workflow for this compound Isolation

Caption: Overall workflow for the isolation of this compound.

Signaling Pathway of this compound

While the primary focus of this document is the isolation protocol, it is pertinent to mention the known mechanism of action of this compound for context in drug development. This compound has been shown to exert its effects by modulating key signaling pathways.

Caption: Key signaling pathways modulated by this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Three New Sesquiterpene Aryl Esters from the Mycelium of Armillaria mellea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oral Administration of Armillaria mellea Mycelia Promotes Non-Rapid Eye Movement and Rapid Eye Movement Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Proposed Total Synthesis of Armillarisin A: A Methodological Overview

Abstract

Armillarisin A, a naturally occurring coumarin, has garnered significant interest for its potential therapeutic applications. While a dedicated total synthesis of this compound has not been extensively reported in the scientific literature, its structure lends itself to a feasible synthetic strategy employing well-established methodologies in organic chemistry. This document outlines a proposed total synthesis of this compound, providing detailed hypothetical protocols for each key transformation. The proposed route commences with the commercially available 2,4-dihydroxy-6-methylbenzaldehyde and proceeds through a sequence of protection, coumarin ring formation, and functional group interconversions. This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the potential synthesis of this promising natural product.

Introduction

This compound, chemically known as 3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one, is a coumarin derivative with reported biological activities. The development of a robust synthetic route is crucial for further pharmacological investigation and potential therapeutic development. The synthetic approach detailed herein is designed to be efficient and adaptable, utilizing common laboratory reagents and techniques. The key transformations include a Knoevenagel condensation to construct the coumarin core, followed by selective functionalization of the C5-methyl group.

Proposed Synthetic Pathway

The proposed retrosynthetic analysis of this compound identifies 2,4-dihydroxy-6-methylbenzaldehyde as a suitable starting material. The synthesis would involve the following key steps:

-

Protection of Phenolic Hydroxyl Groups: To prevent unwanted side reactions, the two hydroxyl groups of the starting material will be protected.

-

Knoevenagel Condensation: Formation of the coumarin ring system with the desired C3-acetyl group.

-

Selective Benzylic Bromination: Introduction of a bromine atom at the C5-methyl group.

-

Conversion to Hydroxymethyl Group: Transformation of the benzyl bromide to the corresponding alcohol.

-

Deprotection: Removal of the protecting groups to yield the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Protection of 2,4-dihydroxy-6-methylbenzaldehyde

-

Objective: To protect the phenolic hydroxyl groups to prevent interference in subsequent reactions. A common protecting group for phenols is the methoxymethyl (MOM) ether.

-

Procedure:

-

Dissolve 2,4-dihydroxy-6-methylbenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the solution.

-

Slowly add methoxymethyl chloride (MOM-Cl) (2.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the protected aldehyde.

-

Step 2: Knoevenagel Condensation to form Protected 3-acetyl-7-hydroxy-5-methylcoumarin

-

Objective: To construct the coumarin ring system via a Knoevenagel condensation between the protected aldehyde and ethyl acetoacetate.

-

Procedure:

-

To a solution of the protected 2,4-dihydroxy-6-methylbenzaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

-

Collect the solid by filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure protected 3-acetyl-7-hydroxy-5-methylcoumarin.

-

Step 3: Selective Benzylic Bromination

-

Objective: To selectively brominate the methyl group at the C5 position.

-

Procedure:

-

Dissolve the protected 3-acetyl-7-hydroxy-5-methylcoumarin (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05 eq).

-

Reflux the mixture and irradiate with a UV lamp or a high-intensity incandescent light for 2-4 hours.

-

Monitor the reaction by TLC. The formation of succinimide as a byproduct can be observed.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product, protected 3-acetyl-5-(bromomethyl)-7-hydroxycoumarin, can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 4: Conversion of Benzyl Bromide to Benzyl Alcohol

-

Objective: To convert the C5-bromomethyl group to the desired hydroxymethyl group.

-

Procedure:

-

Dissolve the crude protected 3-acetyl-5-(bromomethyl)-7-hydroxycoumarin (1.0 eq) in a mixture of acetone and water.

-

Add sodium bicarbonate (NaHCO₃) (1.5 eq) to the solution.

-

Reflux the reaction mixture for 2-3 hours, monitoring by TLC.

-

After the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting protected 3-acetyl-7-hydroxy-5-(hydroxymethyl)coumarin by column chromatography.

-

Step 5: Deprotection to Yield this compound

-

Objective: To remove the MOM protecting groups to afford the final product.

-

Procedure:

-

Dissolve the protected 3-acetyl-7-hydroxy-5-(hydroxymethyl)coumarin (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Data Presentation